molecular formula C7H9N3O2 B6158570 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid CAS No. 1785611-07-5

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Cat. No. B6158570
CAS RN: 1785611-07-5
M. Wt: 167.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a type of heterocyclic compound . It is part of the pyrazolopyridine family, which includes five congeners . This compound presents two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . For instance, the first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

The molecular structure of 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is characterized by the fusion of a pyrazole and a pyridine ring . It can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions involving 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The compound has attracted the interest of medicinal chemists due to its close similarity with the purine bases adenine and guanine .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid involves the condensation of 2-cyanopyridine with hydrazine hydrate followed by cyclization and oxidation.", "Starting Materials": [ "2-cyanopyridine", "hydrazine hydrate", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: 2-cyanopyridine is condensed with hydrazine hydrate in the presence of sulfuric acid to form 2-(1H-pyrazol-3-yl)pyridine.", "Step 2: The resulting product is cyclized by treatment with sodium nitrite and sodium hydroxide to form 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine.", "Step 3: The cyclized product is then oxidized with hydrogen peroxide to form 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid." ] }

CAS RN

1785611-07-5

Product Name

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Molecular Formula

C7H9N3O2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.